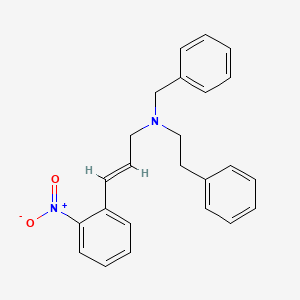![molecular formula C17H25FN2O3 B6017170 1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone](/img/structure/B6017170.png)
1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone, also known as FMI-707, is a novel drug compound that has gained attention in the scientific community due to its potential therapeutic uses. FMI-707 is a small molecule inhibitor of the protein bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression.
Mechanism of Action
1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone works by binding to the bromodomain of BRD4, preventing it from interacting with acetylated histones and other proteins involved in the regulation of gene expression. This leads to a decrease in the expression of genes that are regulated by BRD4, including those involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation. This compound has also been shown to have an effect on the immune system, specifically on the differentiation and function of T cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone in lab experiments is its specificity for BRD4. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of BRD4 in various biological processes. However, one limitation of using this compound is its solubility. This compound has low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone. One area of interest is in the development of this compound as a therapeutic agent for cancer and inflammatory diseases. Clinical trials will be needed to determine the safety and efficacy of this compound in humans. Another area of research is in the identification of biomarkers that can predict response to this compound treatment. This could help to identify patients who are most likely to benefit from this compound therapy. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
Synthesis Methods
The synthesis of 1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone involves several steps, including the reaction of 2-fluoro-5-methoxybenzyl chloride with 3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone in the presence of a base to form the intermediate product. This intermediate product is then treated with a palladium catalyst to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone has been the subject of numerous scientific studies due to its potential therapeutic uses. One area of research is in the treatment of cancer. BRD4 has been shown to play a role in the development and progression of cancer, and inhibition of BRD4 with this compound has been shown to have anti-tumor effects in preclinical studies. Another area of research is in the treatment of inflammatory diseases. BRD4 has been implicated in the regulation of inflammatory gene expression, and this compound has been shown to have anti-inflammatory effects in preclinical studies.
properties
IUPAC Name |
1-[(2-fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3/c1-12(2)19-11-17(22)7-4-8-20(16(17)21)10-13-9-14(23-3)5-6-15(13)18/h5-6,9,12,19,22H,4,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZWFBJCCYJBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1(CCCN(C1=O)CC2=C(C=CC(=C2)OC)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-3-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B6017091.png)
![1-(2-fluorophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6017100.png)

![2-ethyl-4-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-oxazole-5-carboxamide](/img/structure/B6017114.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[1-(hydroxymethyl)-2-methylpropyl]-1,3-oxazole-4-carboxamide](/img/structure/B6017127.png)
![methyl 4,5-dimethyl-2-({[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6017128.png)

![1-(1-azocanyl)-3-(2-methoxy-5-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6017139.png)
![2-[(5-bromo-2-methoxybenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6017142.png)
![(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B6017145.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B6017157.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6017166.png)
![N-(3,4-dimethylphenyl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6017168.png)
